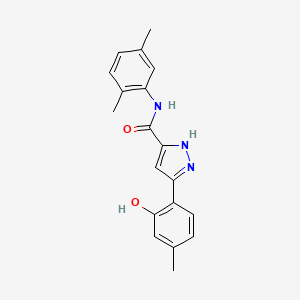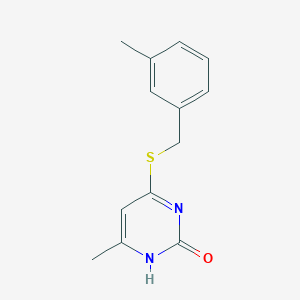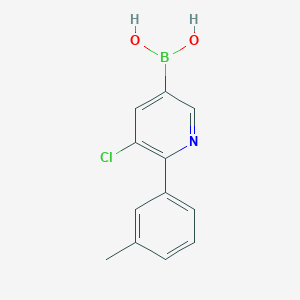
(5-Chloro-6-(m-tolyl)pyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-6-(m-tolyl)pyridin-3-yl)boronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chloro and m-tolyl group. The unique structure of this compound makes it a valuable reagent in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-(m-tolyl)pyridin-3-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: This method involves the coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium-Catalyzed C-H Borylation: This method involves the direct borylation of the C-H bond on the pyridine ring using iridium or rhodium catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale of production, and specific application requirements.
Análisis De Reacciones Químicas
Types of Reactions
(5-Chloro-6-(m-tolyl)pyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The chloro and m-tolyl groups on the pyridine ring can participate in various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Used for the oxidation of the boronic acid group.
Reducing Agents: Used for the reduction of the boronic acid group.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Boranes: Formed through reduction of the boronic acid group.
Aplicaciones Científicas De Investigación
(5-Chloro-6-(m-tolyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of materials such as polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of (5-Chloro-6-(m-tolyl)pyridin-3-yl)boronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura cross-coupling reactions. The process involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide substrate, forming a palladium-halide complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium center, forming a palladium-organic complex.
Reductive Elimination: The palladium-organic complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.
Comparación Con Compuestos Similares
(5-Chloro-6-(m-tolyl)pyridin-3-yl)boronic acid can be compared with other similar compounds, such as:
3-Pyridinylboronic Acid: Lacks the chloro and m-tolyl substituents, making it less versatile in certain reactions.
m-Tolylboronic Acid: Lacks the pyridine ring, limiting its application in heterocyclic chemistry.
6-Chloropyridin-3-ylboronic Acid: Lacks the m-tolyl group, affecting its reactivity and selectivity in certain reactions.
The unique combination of the chloro, m-tolyl, and boronic acid groups in this compound provides it with distinct reactivity and versatility, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C12H11BClNO2 |
|---|---|
Peso molecular |
247.49 g/mol |
Nombre IUPAC |
[5-chloro-6-(3-methylphenyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H11BClNO2/c1-8-3-2-4-9(5-8)12-11(14)6-10(7-15-12)13(16)17/h2-7,16-17H,1H3 |
Clave InChI |
BTMVZFVACOYLIC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(N=C1)C2=CC=CC(=C2)C)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Butoxy-3-methoxyphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091318.png)
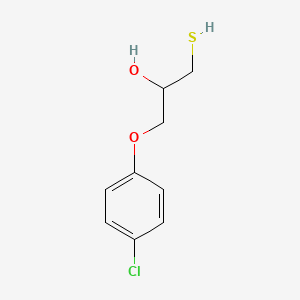
![2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B14091324.png)
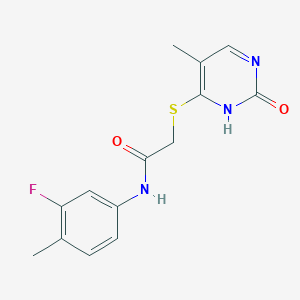
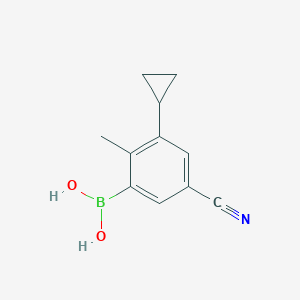
![N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14091348.png)
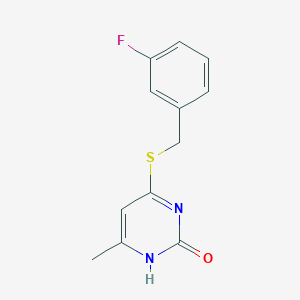
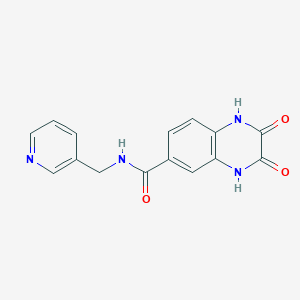
![1-(4-Butoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091360.png)


![6-(1-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-5,7-difluoroquinoline](/img/structure/B14091378.png)
